molecular formula C12H10ClNOS B14575562 Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-12-5

Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-

Cat. No.: B14575562
CAS No.: 61201-12-5
M. Wt: 251.73 g/mol
InChI Key: HTCLRDVIDVAGBQ-UHFFFAOYSA-N
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Description

Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is an organic compound with a complex structure that includes a chlorophenyl group and a methylthio-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(methylthio)-1H-pyrrole under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzophenone, 4-chloro-
  • 4-Chlorobenzophenone
  • 4-Hydroxy-4’-chlorobenzophenone

Uniqueness

Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the presence of both a chlorophenyl group and a methylthio-substituted pyrrole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

61201-12-5

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C12H10ClNOS/c1-16-12-10(6-7-14-12)11(15)8-2-4-9(13)5-3-8/h2-7,14H,1H3

InChI Key

HTCLRDVIDVAGBQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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